Bis(ethylthio)mercury
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Overview
Description
Bis(ethylthio)mercury is an organomercury compound with the molecular formula C₄H₁₀HgS₂ It is characterized by the presence of two ethylthio groups attached to a central mercury atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(ethylthio)mercury can be synthesized through the reaction of mercury(II) chloride with ethanethiol in the presence of a base. The reaction typically proceeds as follows:
HgCl2+2C2H5SH→(C2H5S)2Hg+2HCl
The reaction is carried out under mild conditions, often at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of mercury compounds and thiols, ensuring safety and environmental regulations are met. The product is typically obtained in high purity through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Bis(ethylthio)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and disulfides.
Reduction: Reduction reactions can convert this compound to elemental mercury and thiols.
Substitution: The ethylthio groups can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halides like sodium chloride or phosphines like triphenylphosphine are typical reagents.
Major Products Formed
Oxidation: Mercury(II) oxide and disulfides.
Reduction: Elemental mercury and ethanethiol.
Substitution: Various organomercury compounds depending on the substituent.
Scientific Research Applications
Bis(ethylthio)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bis(ethylthio)mercury involves its interaction with sulfur-containing biomolecules. The compound can bind to thiol groups in proteins and enzymes, disrupting their normal function. This interaction can lead to the inhibition of enzyme activity and cellular toxicity. The molecular targets include enzymes involved in cellular respiration and detoxification pathways.
Comparison with Similar Compounds
Similar Compounds
Methylmercury: Another organomercury compound with a single methyl group attached to mercury.
Dimethylmercury: Contains two methyl groups attached to mercury.
Ethylmercury: Similar to bis(ethylthio)mercury but with only one ethyl group.
Uniqueness
This compound is unique due to the presence of two ethylthio groups, which confer distinct chemical properties and reactivity compared to other organomercury compounds. Its ability to form stable complexes with sulfur-containing ligands makes it particularly useful in various applications.
Properties
CAS No. |
811-50-7 |
---|---|
Molecular Formula |
C4H10HgS2 |
Molecular Weight |
322.8 g/mol |
IUPAC Name |
ethanethiolate;mercury(2+) |
InChI |
InChI=1S/2C2H6S.Hg/c2*1-2-3;/h2*3H,2H2,1H3;/q;;+2/p-2 |
InChI Key |
MEMRJYWXQDJQMI-UHFFFAOYSA-L |
Canonical SMILES |
CC[S-].CC[S-].[Hg+2] |
Related CAS |
75-08-1 (Parent) |
Origin of Product |
United States |
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